molecular formula C26H24O4 B4580976 3-benzyl-5-[(2-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one

3-benzyl-5-[(2-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one

Cat. No. B4580976
M. Wt: 400.5 g/mol
InChI Key: IYOGKUZOKAURFL-UHFFFAOYSA-N
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Description

3-benzyl-5-[(2-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one is a synthetic compound that belongs to the class of flavonoids. It has been widely studied for its potential applications in various fields, including medicine, agriculture, and food industry.

Scientific Research Applications

Photodynamic Therapy Applications

One of the significant applications of related compounds to 3-Benzyl-5-[(2-Methoxybenzyl)oxy]-4,7-Dimethyl-2H-Chromen-2-One is in the field of photodynamic therapy (PDT). For instance, a study on a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base, a compound somewhat structurally related to the chromen-2-one derivative, showcased its potential in photodynamic therapy. The compound demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in PDT, marking its significance for cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Chemical Reactivity

The synthesis and functionalization of chromen-2-one derivatives represent another vital area of research. For example, an efficient strategy for synthesizing 3-(2-olefinbenzyl)-4H-chromen-4-one via cyclobenzylation and palladium-catalyzed C-H bond olefination was developed. This process highlights the versatility of chromen-2-one derivatives in organic synthesis, allowing for the generation of ortho-olefination derivatives with moderate to high yields, demonstrating the compound's utility in the synthesis of complex organic molecules (Lin et al., 2017).

Antioxidant Activity

Additionally, chromen-2-one derivatives have been studied for their antioxidant activities. A related compound, identified as 3-(2-hydroxybenzyl)-5,7-dimethoxy-4H-chromen-4-one, exhibited significant scavenging activity in a DPPH radical quenching assay, highlighting the potential of these compounds in developing antioxidant therapies or supplements (Yang et al., 2018).

Antibacterial Properties

Research has also explored the antibacterial effects of 4-hydroxy-chromen-2-one derivatives, indicating the broad spectrum of biological activities associated with these compounds. These studies reveal that synthesized derivatives exhibit high levels of bacteriostatic and bactericidal activity against various bacterial strains, including Staphylococcus aureus and E. coli, suggesting their potential application in developing new antibacterial agents (Behrami & Dobroshi, 2019).

properties

IUPAC Name

3-benzyl-5-[(2-methoxyphenyl)methoxy]-4,7-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24O4/c1-17-13-23(29-16-20-11-7-8-12-22(20)28-3)25-18(2)21(26(27)30-24(25)14-17)15-19-9-5-4-6-10-19/h4-14H,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOGKUZOKAURFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-benzyl-5-[(2-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one
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